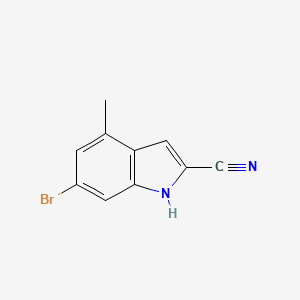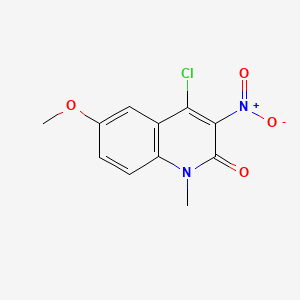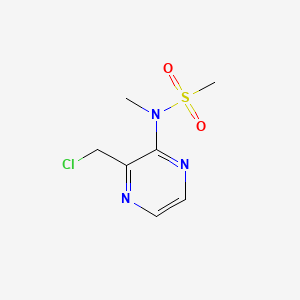
N-(3-(Chloromethyl)pyrazin-2-yl)-N-methylmethanesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[3-(chloromethyl)-2-pyrazinyl]-N-methylMethanesulfonamide is a chemical compound that belongs to the class of pyrazine derivatives. Pyrazine derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound is characterized by the presence of a chloromethyl group attached to the pyrazine ring, along with a methanesulfonamide group.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(chloromethyl)-2-pyrazinyl]-N-methylMethanesulfonamide typically involves the chloromethylation of a pyrazine derivative followed by the introduction of the methanesulfonamide group. One common method involves the reaction of 2-chloropyrazine with formaldehyde and hydrochloric acid to introduce the chloromethyl group. This intermediate is then reacted with methanesulfonamide under basic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as crystallization or chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
N-[3-(chloromethyl)-2-pyrazinyl]-N-methylMethanesulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Oxidation and Reduction: The pyrazine ring can undergo oxidation and reduction reactions, altering the electronic properties of the compound.
Coupling Reactions: The compound can be involved in coupling reactions such as Suzuki-Miyaura coupling, which is widely used in organic synthesis.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alcohols. Reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) under basic conditions.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an N-alkylated pyrazine derivative, while oxidation can lead to the formation of pyrazine N-oxides.
科学的研究の応用
N-[3-(chloromethyl)-2-pyrazinyl]-N-methylMethanesulfonamide has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Biological Studies: The compound is studied for its biological activities, including antimicrobial and anticancer properties.
Chemical Biology: It serves as a probe in chemical biology to study enzyme activities and protein interactions.
Industrial Applications: The compound is used in the development of agrochemicals and other industrial chemicals.
作用機序
The mechanism of action of N-[3-(chloromethyl)-2-pyrazinyl]-N-methylMethanesulfonamide involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their activities. The pyrazine ring can also interact with biological receptors, affecting various signaling pathways .
類似化合物との比較
Similar Compounds
N-[3-(chloromethyl)-2-pyrazinyl]-N-methylMethanesulfonamide: can be compared with other pyrazine derivatives such as:
Uniqueness
The uniqueness of N-[3-(chloromethyl)-2-pyrazinyl]-N-methylMethanesulfonamide lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the chloromethyl and methanesulfonamide groups allows for versatile chemical modifications and interactions with biological targets, making it a valuable compound in various research fields.
特性
分子式 |
C7H10ClN3O2S |
|---|---|
分子量 |
235.69 g/mol |
IUPAC名 |
N-[3-(chloromethyl)pyrazin-2-yl]-N-methylmethanesulfonamide |
InChI |
InChI=1S/C7H10ClN3O2S/c1-11(14(2,12)13)7-6(5-8)9-3-4-10-7/h3-4H,5H2,1-2H3 |
InChIキー |
DYTRTJKPAPKFRG-UHFFFAOYSA-N |
正規SMILES |
CN(C1=NC=CN=C1CCl)S(=O)(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


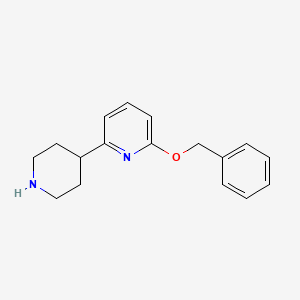
![5,7-dichloro-N-[3-(trifluoromethyl)phenyl]-[1,3]thiazolo[4,5-d]pyrimidine-2-sulfonamide](/img/structure/B13922645.png)
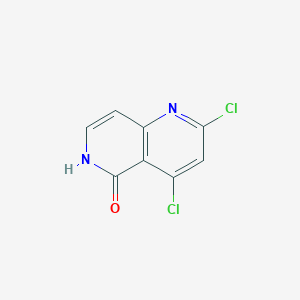
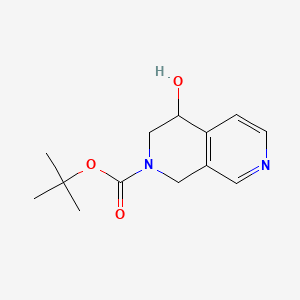


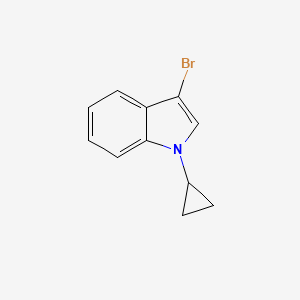

![2-[2-Methoxy-3-(trifluoromethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13922686.png)
![Tert-butyl 4-hydroxy-4-[(piperazin-1-yl)methyl]piperidine-1-carboxylate](/img/structure/B13922689.png)

![1-(5-Chlorobenzo[b]thien-2-yl)ethanone](/img/structure/B13922704.png)
